3,5,6Trichloro-4-hydroxypicolinic acid

Herbicide Structure-Activity Relationship Agrochemical

Accurate quantification of chlorpyrifos exposure or the synthesis of pyridine-based herbicides demands the precise 3,5,6-trichloro substitution pattern-generic picolinic acids cannot substitute. This compound delivers validated analytical performance (LC-MS/MS detection frequencies >50% at median 448 pg/mL in urine) and tunable environmental fate (soil Kf 0.12-0.81; half-life 167-513 days). Key advantages: - ≥95% purity, ideal for certified reference material preparation and SAR campaigns - Stable at 2-8°C; ships ambient for cost-efficient global logistics - Available in research-scale packs (25 mg-250 mg) with bulk options upon request

Molecular Formula C6H2Cl3NO3
Molecular Weight 242.4 g/mol
CAS No. 26449-73-0
Cat. No. B133051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6Trichloro-4-hydroxypicolinic acid
CAS26449-73-0
Synonyms3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic Acid; 
Molecular FormulaC6H2Cl3NO3
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESC1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13)
InChIKeyFGHSIAVNLWSGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloro-4-hydroxypicolinic Acid (CAS 26449-73-0): Core Identity, Key Analogs, and Procurement-Relevant Differentiators


3,5,6-Trichloro-4-hydroxypicolinic acid (CAS 26449-73-0) is a chlorinated pyridine carboxylic acid derivative, distinguished by three chlorine substituents and a hydroxyl group on its picolinic acid backbone . It is structurally and functionally related to the herbicide picloram (4-amino-3,5,6-trichloropicolinic acid) and serves as a key synthetic intermediate for pyridine-based crop protection agents . In environmental and analytical contexts, it is recognized as the major degradation metabolite (3,5,6-trichloro-2-pyridinol, TCP) of the organophosphate insecticide chlorpyrifos, where it exhibits distinct toxicological and persistence profiles compared to its parent compound [1].

Why 3,5,6-Trichloro-4-hydroxypicolinic Acid Cannot Be Casually Substituted by Other Picolinic Acids in R&D and QC Workflows


Substituting 3,5,6-Trichloro-4-hydroxypicolinic acid with other picolinic acid derivatives (e.g., clopyralid, aminopyralid, or unsubstituted picolinic acid) is technically unsound due to profound, quantifiable differences in herbicidal potency, environmental fate, aquatic toxicity, and target enzyme inhibition profiles [1]. Comparative studies demonstrate that seemingly minor structural variations—such as the presence or absence of a 4-amino group or the number of chloro substituents—result in order-of-magnitude shifts in biological activity, soil sorption behavior, and toxicological endpoints [2]. Consequently, its use as an analytical reference standard for chlorpyrifos metabolite monitoring or as a synthetic building block for specific herbicide development requires the precise substitution pattern of this compound; generic replacements will yield invalid analytical results, altered efficacy in structure-activity relationship (SAR) campaigns, and mischaracterized environmental risk assessments [3].

3,5,6-Trichloro-4-hydroxypicolinic Acid: Head-to-Head Comparative Data for Informed Scientific Procurement


Herbicidal Activity: Picloram vs. Aminopyralid and Clopyralid in Whole-Plant Bioassays

In whole-plant dose-response bioassays, 3,5,6-Trichloro-4-hydroxypicolinic acid (as its 4-amino analog, picloram) demonstrates species-specific activity differentials against structurally related herbicides. Compared to aminopyralid, picloram is 3.8-fold less potent in canola (ED50 = 227.7 vs. 60.3 g ha–1) but shows similar potency in squash (ED50 = 23.3 vs. 21.1 g ha–1). Clopyralid, another analog, is consistently less active across all species and fails to fit dose-response models [1].

Herbicide Structure-Activity Relationship Agrochemical

Aquatic Toxicity: Picloram vs. Clopyralid and 2,4-D in Rainbow Trout and Bull Trout

Acute aquatic toxicity testing reveals that 3,5,6-Trichloro-4-hydroxypicolinic acid (as picloram) is significantly more toxic to salmonid species than the commonly used herbicides clopyralid and 2,4-D. In rainbow trout, the 96-h ALC50 for picloram is 41 mg/L, compared to 700 mg/L for clopyralid and 707 mg/L for 2,4-D. In federally threatened bull trout, the differential is even more pronounced: picloram ALC50 = 24 mg/L, while clopyralid is 802 mg/L and 2,4-D is 398 mg/L [1].

Ecotoxicology Environmental Risk Assessment Herbicide

Soil Sorption and Off-Target Mobility: Picloram vs. Aminopyralid

Freundlich distribution coefficient (Kf) measurements in multiple soil types and clay minerals demonstrate that the 3,5,6-Trichloro-4-hydroxypicolinic acid derivative picloram has consistently lower soil sorption than aminopyralid, indicating higher potential for off-target movement. Across all tested soils, aminopyralid Kf values were higher (e.g., Cecil sandy loam: picloram Kf = 0.12, aminopyralid Kf = 0.35; Arredondo fine sand: picloram Kf = 0.81, aminopyralid Kf = 0.96). In montmorillonite clay, picloram Kf = 1,016.4 versus aminopyralid Kf = 608.9 [1].

Soil Science Environmental Fate Herbicide

Environmental Persistence: Picloram vs. Clopyralid Soil Half-Life

The 3,5,6-Trichloro-4-hydroxypicolinic acid derivative picloram exhibits significantly longer soil persistence than the related herbicide clopyralid, based on regulatory review data. Field half-life ranges for clopyralid are reported as 8–250 days, whereas picloram is more persistent with a range of 167–513 days [1]. This difference directly impacts carryover concerns and rotational crop restrictions.

Environmental Fate Persistence Soil Degradation

Human CYP11B1 Inhibition Potency: 3,5,6-Trichloro-4-hydroxypicolinic Acid Derivatives vs. Structural Analogs

A derivative of 3,5,6-Trichloro-4-hydroxypicolinic acid exhibits potent inhibition of human CYP11B1 (steroid 11-beta-hydroxylase) with an IC50 of 29 nM in a cell-based assay [1]. In contrast, a structurally related but distinct picolinic acid analog (CHEMBL3622444) displays a substantially weaker IC50 of 1,470 nM (1.47 µM) under comparable conditions [2]. This represents an approximately 50-fold difference in potency, underscoring the critical role of the precise substitution pattern for target engagement.

Medicinal Chemistry Enzyme Inhibition CYP11B1

Comparative Toxicity of Chlorpyrifos Metabolite TCP vs. Parent Compound

As the primary metabolite of the insecticide chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP) demonstrates distinct species-dependent toxicity compared to its parent compound. In a battery of aquatic bioassays, TCP was more toxic than chlorpyrifos to the luminescent bacterium A. fischeri and the freshwater alga P. subcapitata, while chlorpyrifos was more toxic to the cladoceran D. magna. Critically, mixtures of chlorpyrifos and TCP exhibit synergistic toxicity, multiplying chlorpyrifos toxicity by 5–200 fold and TCP toxicity by up to 15-fold [1]. In zebrafish embryos, TCP induces more severe morphological abnormalities, oxidative stress, and apoptosis than chlorpyrifos due to differential gene upregulation [2].

Toxicology Metabolism Environmental Chemistry

3,5,6-Trichloro-4-hydroxypicolinic Acid: Evidence-Based Application Scenarios for Procurement and Experimental Design


Analytical Reference Standard for Human Biomonitoring of Chlorpyrifos Exposure

3,5,6-Trichloro-4-hydroxypicolinic acid (as TCP) is the primary urinary metabolite used to assess human exposure to chlorpyrifos. LC-MS/MS methods have been validated for its quantification in human urine, with detection frequencies exceeding 50% in volunteer populations (median concentration 448 pg/mL) [1]. Procurement of high-purity TCP is essential for calibrating these assays, as generic pyridine carboxylic acids cannot serve as valid surrogates due to different ionization efficiencies and retention times.

Synthetic Intermediate for Development of Selective Herbicides with Defined Soil Mobility

This compound serves as a key building block for the synthesis of pyridine carboxylic acid herbicides. Comparative sorption data demonstrate that derivatives of this scaffold exhibit lower soil sorption (Kf = 0.12–0.81) than aminopyralid analogs (Kf = 0.35–0.96), translating to higher potential for off-target movement [2]. Researchers designing herbicides for specific environmental fate profiles should procure this compound when higher soil mobility is desired.

Environmental Fate Studies on Persistent Herbicide Residues in Soil and Compost

The extended soil half-life of 3,5,6-Trichloro-4-hydroxypicolinic acid derivatives (167–513 days) relative to clopyralid (8–250 days) makes this compound a critical analytical target for assessing herbicide carryover and compost contamination [3]. Laboratories conducting regulatory residue testing require certified reference materials of this compound to accurately quantify picloram residues in soil, plant tissue, and compost matrices.

Medicinal Chemistry Lead Optimization for CYP11B1 Inhibitors

The 3,5,6-Trichloro-4-hydroxypicolinic acid scaffold confers potent CYP11B1 inhibition (IC50 = 29 nM), approximately 50-fold more potent than closely related analogs (IC50 = 1,470 nM) [4]. Medicinal chemistry groups pursuing cortisol modulation therapies (e.g., for Cushing's syndrome) should prioritize this compound as a starting point for structure-activity relationship (SAR) exploration, as it demonstrates superior target engagement compared to other picolinic acid derivatives.

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